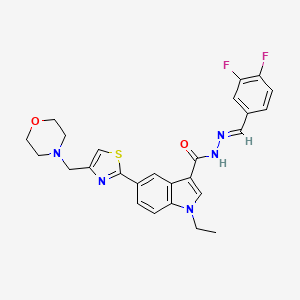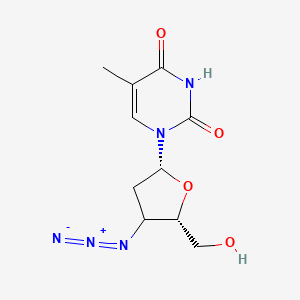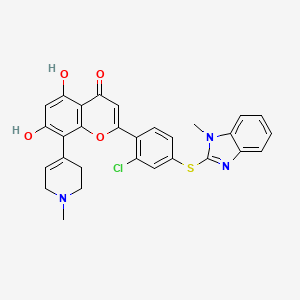
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside is a cycloartane triterpenoid compound. It can be isolated from the plant Cimicifuga acerina . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside can be synthesized through a series of chemical reactions starting from naturally occurring triterpenoids. The synthetic route typically involves the acetylation of 7,8-didehydro-cimigenol followed by glycosylation with a xylopyranoside moiety . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation and glycosylation processes.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of the compound.
科学研究应用
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloartane triterpenoids.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may have applications in the development of new pharmaceuticals and bioactive compounds.
作用机制
The mechanism of action of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
- 25-O-acetyl-cimigenol-3-O-b-D-xylopyranoside
- Cycloartane triterpenes
Uniqueness
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside is unique due to its specific structural features, such as the presence of an acetyl group at the 25th position and a xylopyranoside moiety at the 3rd position. These structural elements contribute to its distinct biological activities and make it a valuable compound for research .
属性
分子式 |
C37H56O10 |
|---|---|
分子量 |
660.8 g/mol |
IUPAC 名称 |
2-[(2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-en-22-yl]propan-2-yl acetate |
InChI |
InChI=1S/C37H56O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h10,18,20-22,24-30,39-42H,9,11-17H2,1-8H3/t18-,20+,21-,22+,24+,25-,26+,27-,28+,29-,30-,33-,34-,35-,36+,37?/m1/s1 |
InChI 键 |
OZEXWSOYHYUSFA-HRFDXCCNSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
规范 SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















